molecular formula C30H46O3 B12427225 Ehretiolide

Ehretiolide

Cat. No.: B12427225
M. Wt: 454.7 g/mol
InChI Key: UVBLDLGZDSGCSN-OTMOWDRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Ehretiolide involves the extraction from the root of Ehretia longiflora. The synthetic routes for this compound are not extensively documented, but it is typically isolated using chromatographic techniques from plant extracts . Industrial production methods for this compound are not well-established due to its natural occurrence and the complexity of its structure.

Chemical Reactions Analysis

Ehretiolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Ehretiolide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ehretiolide involves its interaction with microbial cell components, leading to the inhibition of cell growth. It targets specific pathways in Mycobacterium tuberculosis, disrupting essential processes and leading to cell death .

Comparison with Similar Compounds

Ehretiolide is unique compared to other compounds found in the genus Ehretia due to its specific bioactive properties. Similar compounds include:

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1S,4S,5R,13S,17S)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

InChI

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18?,19?,20?,21?,22?,23?,26-,27+,28-,29-,30-/m0/s1

InChI Key

UVBLDLGZDSGCSN-OTMOWDRXSA-N

Isomeric SMILES

CC1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2C1C)OC3=O)(CCC(C6(C)C)O)C)C)C

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C

Origin of Product

United States

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